molecular formula C10H7NS2 B13045774 1-(Thieno[3,2-B]thiophen-2-YL)cyclopropane-1-carbonitrile

1-(Thieno[3,2-B]thiophen-2-YL)cyclopropane-1-carbonitrile

Cat. No.: B13045774
M. Wt: 205.3 g/mol
InChI Key: WDHBNKDYAWYKSK-UHFFFAOYSA-N
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Description

1-(Thieno[3,2-b]thiophen-2-yl)cyclopropane-1-carbonitrile is a heterocyclic organic compound featuring a fused thieno[3,2-b]thiophene core substituted with a cyclopropane-carbonitrile group. This structure combines a rigid, planar aromatic system with the steric and electronic effects of the cyclopropane ring and the polar nitrile moiety. Such a design is advantageous in materials science and medicinal chemistry, where conjugated systems enhance optoelectronic properties, and the nitrile group can participate in hydrogen bonding or serve as a synthetic handle for further modifications .

Properties

Molecular Formula

C10H7NS2

Molecular Weight

205.3 g/mol

IUPAC Name

1-thieno[3,2-b]thiophen-5-ylcyclopropane-1-carbonitrile

InChI

InChI=1S/C10H7NS2/c11-6-10(2-3-10)9-5-8-7(13-9)1-4-12-8/h1,4-5H,2-3H2

InChI Key

WDHBNKDYAWYKSK-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=CC3=C(S2)C=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the Suzuki coupling reaction, which is used to form the thieno[3,2-b]thiophene core . The reaction conditions often involve the use of palladium catalysts and appropriate ligands in an inert atmosphere.

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-(Thieno[3,2-B]thiophen-2-YL)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

1-(Thieno[3,2-B]thiophen-2-YL)cyclopropane-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Thieno[3,2-B]thiophen-2-YL)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile ()

  • Molecular Weight: 162.16 g/mol vs. estimated higher MW for the target compound due to the bulkier thieno[3,2-b]thiophene group.
  • Applications: Fluoropyridine derivatives are often used in pharmaceuticals, whereas thienothiophene systems are prioritized in organic photovoltaics due to their extended π-system .

1-[4-(6-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)thieno[3,2-b]pyridin-7-yl)phenyl]cyclopropane-1-carbonitrile ()

  • Activity: This compound inhibits aldehyde dehydrogenase 1A1 (IC₅₀ = 17.0–319.0 nM), suggesting that the cyclopropane-carbonitrile group may enhance binding affinity in enzyme inhibition. The target compound’s thienothiophene group could modulate solubility or steric interactions compared to the thienopyridine core .

Thiophene-Based Derivatives

2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene (–2)

  • Synthesis : Prepared via Stille coupling, similar methods could apply to the target compound. The absence of the nitrile group in this derivative reduces polarity, impacting solubility and film-forming properties in optoelectronic applications .
  • Electronic Properties: The fused thienothiophene system offers higher electron mobility (up to 10 cm²/V·s in polymers) compared to single thiophene units, as seen in poly(3-hexylthiophene) (P3HT) .

Carbonitrile-Containing Compounds

(Prop-2-yn-1-ylsulfanyl)carbonitrile ()

  • Hazards : While this compound’s hazards are unclassified, cyclopropane-carbonitriles (e.g., ’s 1-(thiophen-2-yl)cyclopropanecarboxylic acid) may exhibit irritancy, warranting cautious handling of the target compound .
  • Reactivity : The nitrile group in the target compound could undergo hydrolysis or participate in click chemistry, similar to other nitrile-containing structures .

Data Tables

Compound Name Molecular Formula Key Structural Features Applications References
1-(Thieno[3,2-b]thiophen-2-yl)cyclopropane-1-carbonitrile C₁₀H₈N₂S₂ (est.) Fused thienothiophene, nitrile Organic electronics, inhibitors
1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile C₉H₇FN₂ Fluoropyridine, nitrile Pharmaceuticals
2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene C₁₄H₈S₃ Fused thienothiophene, thiophene Conjugated polymers

Research Findings and Implications

  • Optoelectronics: The target compound’s fused thienothiophene core likely enhances absorption coefficients (>10⁵ cm⁻¹) and charge mobility, rivaling P3HT/PCBM systems in solar cells .
  • thienopyridine) may alter target specificity .
  • Synthetic Considerations : Stille coupling (–2) and cyclopropanation strategies are viable for synthesis, but the nitrile group may require protective measures to avoid side reactions .

Biological Activity

1-(Thieno[3,2-B]thiophen-2-YL)cyclopropane-1-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. The thieno[3,2-b]thiophene scaffold is known for its diverse biological properties, including anticancer, antibacterial, and antiviral activities. This article explores the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₇N₃S₂. The compound features a cyclopropane ring fused with a thieno[3,2-b]thiophene moiety, which contributes to its pharmacological properties.

PropertyValue
Molecular FormulaC₉H₇N₃S₂
Molecular Weight197.30 g/mol
CAS Number[insert CAS number]
Solubility[insert solubility]

Anticancer Properties

Research has indicated that compounds containing the thieno[3,2-b]thiophene scaffold exhibit significant anticancer activities. In various studies, these compounds have been shown to induce apoptosis in cancer cells and inhibit tumor growth through mechanisms such as tubulin polymerization inhibition.

Case Study: Cytotoxicity Assays
A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results demonstrated that the compound exhibited micromolar activity against A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) cell lines.

Cell LineIC₅₀ (µM)
A54910
HeLa12
B16F1015

The mechanism of action for this compound appears to involve:

  • Tubulin Binding : Similar to other thieno derivatives, this compound may disrupt microtubule dynamics, leading to cell cycle arrest.
  • Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of thieno[3,2-b]thiophene derivatives is crucial for optimizing their biological activity. Modifications to the cyclopropane moiety or substituents on the thieno ring can significantly influence potency and selectivity against various cancer types.

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